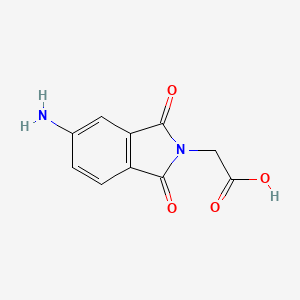

2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-amino-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSMQGMZRCGLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid

This document provides a comprehensive technical guide for the synthesis of 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid, a key intermediate in pharmaceutical research and development. This guide is intended for an audience of researchers, chemists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and a field-proven experimental protocol.

Introduction and Strategic Overview

This compound is a heterocyclic building block valued in medicinal chemistry. Its structure, featuring a phthalimide core substituted with a reactive primary amine and a carboxylic acid moiety, makes it a versatile precursor for creating more complex molecules, including anti-inflammatory agents and compounds targeting neurological disorders.[1][2] The presence of the amino group allows for further derivatization, while the N-acetic acid side chain provides a handle for conjugation or modification.

The synthesis of this target molecule is most efficiently approached via a two-step process. A direct condensation of 4-aminophthalic acid with glycine is complicated by the competing nucleophilicity of the aromatic amine. A more robust and higher-yielding strategy involves:

-

Imide Formation: Condensation of a protected or precursor form of the aminophthalic acid, such as 4-nitrophthalic acid, with glycine to form the N-substituted phthalimide ring.

-

Nitro Group Reduction: Subsequent chemical reduction of the nitro group to the desired primary amine.

This pathway ensures high selectivity and avoids the need for complex protection-deprotection schemes, making it suitable for scalable synthesis.

Synthetic Pathway and Mechanistic Rationale

The selected synthetic route leverages established and reliable chemical transformations. The causality behind each step is critical for achieving high yield and purity.

Step 1: Synthesis of 2-(5-Nitro-1,3-dioxoisoindolin-2-yl)acetic acid

The initial step involves the formation of the imide ring through the condensation of 4-nitrophthalic acid with glycine. This reaction proceeds via a double nucleophilic acyl substitution.

-

Mechanism: The amino group of glycine, acting as the primary nucleophile, attacks one of the carboxylic acid carbonyls of 4-nitrophthalic acid. This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the second carboxylic acid group, eliminating two molecules of water to form the stable five-membered imide ring. The reaction is typically driven to completion by heating under reflux in a suitable solvent like glacial acetic acid, which facilitates the dehydration process. The electron-withdrawing nature of the nitro group at the 4-position does not significantly hinder the cyclization.

Step 2: Reduction of 2-(5-Nitro-1,3-dioxoisoindolin-2-yl)acetic acid

The conversion of the nitro-intermediate to the final amino product is a critical reduction step. While several methods exist, reduction with iron powder in an acidic medium is a classic, cost-effective, and highly efficient choice for this transformation.[3]

-

Mechanism (Bechamp Reduction): In the presence of an acid (typically HCl or acetic acid), iron metal acts as a single-electron donor. The reaction proceeds through a series of single-electron and proton transfers that sequentially reduce the nitro group through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine. The iron is oxidized to form iron oxides/hydroxides, which are easily removed by filtration. This method is preferred over catalytic hydrogenation for its operational simplicity and tolerance of the carboxylic acid functional group.

The overall synthetic scheme is presented below.

Sources

An In-Depth Technical Guide to 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and pharmaceutical relevance of 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid (CAS No. 10133-85-4). This compound is a critical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a structural analogue and potential process-related impurity of immunomodulatory drugs like pomalidomide. This document delves into its physicochemical characteristics, spectroscopic data, synthetic pathways, analytical methodologies, and stability profile. The insights provided herein are intended to support research, development, and quality control activities within the pharmaceutical industry.

Introduction and Pharmaceutical Context

This compound is a heterocyclic compound featuring a phthalimide core structure, a functional group central to the activity of many therapeutic agents. Its primary significance in the pharmaceutical landscape stems from its role as a key building block and a potential impurity in the manufacturing of pomalidomide and related analogues.[1][] Pomalidomide itself is a potent immunomodulatory and antineoplastic agent derived from thalidomide, used in the treatment of multiple myeloma.[]

Given the stringent regulatory requirements for drug purity, understanding the chemical behavior of potential impurities like this compound is paramount. This guide explains the causality behind experimental choices for its synthesis and analysis, ensuring a foundation of trustworthiness for researchers and quality control professionals.

Physicochemical and Spectroscopic Properties

A fundamental understanding of a molecule begins with its core physical and chemical properties. These parameters influence everything from reaction kinetics to formulation and storage.

Core Chemical Properties

The key identifying properties of this compound are summarized in the table below. This data is essential for accurate material handling, documentation, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 10133-85-4 | [3][4] |

| Molecular Formula | C₁₀H₈N₂O₄ | [3][4] |

| Molecular Weight | 220.18 g/mol | [3][4] |

| Appearance | Typically a white to off-white powder | [5] |

| MDL Number | MFCD03163249 | [3] |

| Synonyms | (5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid | [4] |

| Storage | Sealed in a dry place at room temperature | [3][4] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural confirmation and purity assessment. While a publicly available, fully-interpreted spectrum for this specific compound is not available, its structure allows for the confident prediction of its key spectroscopic features based on well-established principles.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show distinct signals: a singlet for the methylene protons (-CH₂-) of the acetic acid group, aromatic protons on the phthalimide ring exhibiting characteristic splitting patterns, signals for the amino group (-NH₂), and a broad singlet for the carboxylic acid proton (-COOH).

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the two distinct carbonyl carbons of the imide, the carboxylic acid carbonyl, the methylene carbon, and the aromatic carbons of the benzene ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would likely show a prominent ion for [M-H]⁻ at m/z 219.04. In positive ion mode, the [M+H]⁺ ion at m/z 221.19 would be expected. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the imide and carboxylic acid groups, N-H stretching of the primary amine, and C-H stretching of the aromatic and aliphatic portions.

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved through the condensation of 4-aminophthalic acid with glycine. This method is a standard approach for creating N-substituted phthalimides.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Rationale: This protocol utilizes a direct condensation reaction. Acetic acid serves as both the solvent and a catalyst, facilitating the dehydration process to form the imide ring. The purification by recrystallization is chosen for its efficiency in removing unreacted starting materials and soluble impurities.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminophthalic acid (1 equivalent) and glycine (1.1 equivalents).

-

Solvent Addition: Add glacial acetic acid to the flask to create a slurry (approximately 5-10 mL per gram of 4-aminophthalic acid).

-

Condensation: Heat the mixture to reflux (approx. 118°C) with stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

-

Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Analytical Methodologies for Quality Control

Robust analytical methods are essential for confirming the identity, purity, and concentration of chemical compounds. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

HPLC Analysis Workflow Diagram

Caption: Standard workflow for HPLC-based purity analysis.

Recommended HPLC Method

Rationale: A reverse-phase HPLC method provides excellent separation for moderately polar aromatic compounds. The use of a C18 column and an acetonitrile/water mobile phase with a buffer is a versatile and robust starting point for method development.[6][7] This self-validating system ensures reproducible results.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Chemical Stability and Degradation Pathways

Understanding the stability of a compound is crucial for determining appropriate storage conditions and predicting its shelf-life.

The primary point of instability in the this compound molecule is the phthalimide ring. This five-membered imide ring is susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the ring to form a dicarboxylic acid derivative. The compound should be stored in a dry, sealed container at room temperature, away from strong acids and bases to prevent degradation.[3][4]

Potential Degradation Pathway Diagram

Caption: Potential hydrolytic degradation of the phthalimide ring.

Biological and Pharmaceutical Relevance

The core utility of this compound lies in its application as a pharmaceutical intermediate.[8] Its structure is a precursor to more complex molecules with therapeutic activity.

Role as a Pomalidomide-Related Impurity

In the synthesis of Pomalidomide, which is 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, related starting materials and side reactions can potentially lead to the formation of this compound. It can arise from the degradation of a reactant or as a by-product if glycine or a glycine-equivalent impurity is present. As a process-related impurity, its levels must be strictly controlled and monitored in the final API to ensure the safety and efficacy of the drug product.

Relationship to Parent Drug (Pomalidomide)

Caption: Relationship between starting materials, API, and the title impurity.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. While not a therapeutic agent itself, its chemical properties, synthetic routes, and analytical profiles are of critical importance for the development and quality control of high-value APIs like pomalidomide. This guide provides a foundational, technically-grounded resource for scientists and researchers, enabling them to handle, synthesize, and analyze this compound with expertise and confidence. The provided protocols and workflows are designed to be self-validating, ensuring scientific integrity and reproducibility in a research and development setting.

References

- ScienceOpen.Supporting Information.

- Pharmaffiliates.Pomalidomide-impurities.

- VIVAN Life Sciences.8 [5-amino-2-(4-amino-1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid].

- Synblock.CAS 10133-85-4 | this compound.

- MySkinRecipes.this compound.

- BOC Sciences.Pomalidomide Impurities.

- Analytica Chemie.Pomalidomide Impurity.

- Sunway Pharm Ltd.this compound.

- PubMed.Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method.

- PubMed.LC-MS/MS determination of 2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279) in dog plasma with high-throughput protein precipitation sample preparation.

Sources

- 1. vivanls.com [vivanls.com]

- 3. CAS 10133-85-4 | this compound - Synblock [synblock.com]

- 4. This compound - CAS:10133-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. Pomalidomide Impurity - Analytica Chemie [analyticachemie.in]

- 6. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS determination of 2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279) in dog plasma with high-throughput protein precipitation sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

Foreword: The 5-Amino-Phthalimide Core - A Privileged Scaffold in Modern Science

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Amino-Phthalimide Derivatives

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, represents a cornerstone in medicinal chemistry and materials science. Its derivatives are noted for a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Among these, the 5-amino-phthalimide subclass has garnered significant attention not for its biological activity alone, but for a unique set of photophysical characteristics. The introduction of an electron-donating amino group at the 5-position of the phthalimide ring system creates a potent intramolecular charge transfer (ICT) character. This guide provides a deep dive into the physicochemical attributes of these derivatives, explaining the structural basis for their unique properties and outlining the experimental methodologies crucial for their characterization. This document is intended for researchers and drug development professionals seeking to leverage the unique properties of this versatile molecular scaffold.

Synthetic Pathways: Accessing the 5-Amino-Phthalimide Core

The functionalization and utility of any chemical scaffold are predicated on its synthetic accessibility. The 5-amino-phthalimide core is typically derived from its nitro-analogue, 4-nitrophthalimide, via reduction.

Core Synthesis: Reduction of 4-Nitrophthalimide

A common and effective method involves the reduction of the nitro group using iron powder in a weakly acidic aqueous solution.[3] This method is advantageous due to its low cost, high yield, and reduced environmental impact compared to other reduction techniques.[3]

-

Causality of Experimental Choice: Iron powder in an acidic medium is a classic Bechamp reduction. The acid (e.g., HCl or H₂SO₄) serves to activate the iron surface and acts as a proton source for the reduction of the nitro group to an amine. Water is used as an inexpensive and non-toxic solvent. The choice of a specific acid and its concentration can be optimized to maximize yield and purity.[3]

Derivatization Strategies

Once the 5-amino core is synthesized, derivatization can proceed through several pathways. A widely used approach is the condensation of N-amino-phthalimide with various functionalized aldehydes to form Schiff base derivatives.[4] This modular approach allows for the systematic tuning of the molecule's electronic and steric properties.

Experimental Protocol 1: Synthesis of 5-Aminophthalimide

This protocol is adapted from established procedures for the reduction of nitrophthalimides.[3]

-

Reaction Setup: Suspend 4-nitrophthalimide (1 molar equivalent) in a mixture of water and a suitable co-solvent like ethanol.

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (typically 3-7 molar equivalents).[3]

-

Catalysis: Add a catalytic amount of a weak acid, such as a few drops of concentrated HCl, to initiate the reaction.[3]

-

Heating: Heat the reaction mixture to a temperature between 30-60 °C. The optimal temperature is a balance between reaction rate and preventing side reactions.[3]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-5 hours).

-

Work-up: Upon completion, filter the hot reaction mixture to remove the iron and iron oxide sludge.

-

Isolation: Allow the filtrate to cool. The 5-aminophthalimide product will precipitate. If necessary, neutralize the solution to maximize precipitation.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Photophysical Characteristics: The Interplay of Structure and Light

The defining feature of 5-amino-phthalimide derivatives is their pronounced fluorescence and sensitivity to the local environment. This arises from the ICT character, where the amino group acts as an electron donor and the two carbonyl groups of the phthalimide ring act as electron acceptors.

Solvatochromism: A Molecular Dipstick

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption and emission spectra) changes with the polarity of the solvent. 5-Amino-phthalimide derivatives are exemplary solvatochromic probes.[5]

Upon photoexcitation, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state (μe) compared to the ground state (μg).[6] Polar solvents will preferentially stabilize the more polar excited state more than the ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy fluorescence emission, which is observed as a red-shift (bathochromic shift) in the emission spectrum.[5]

Conversely, in protic solvents (like alcohols), specific hydrogen bonding interactions can occur with the carbonyl groups and the amino group. These interactions can sometimes lead to a blue-shift (hypsochromic shift) depending on the specific derivative and the nature of the hydrogen bonding.[6]

Caption: Energy level diagram illustrating solvatochromism.

Quantitative Analysis of Solvatochromism

The change in dipole moment upon excitation can be estimated using the Lippert-Mataga equation, which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity.

Table 1: Representative Solvatochromic Data for a Hypothetical 5-Amino-Phthalimide Derivative

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | 380 | 450 | 3872 |

| Toluene | 2.38 | 1.497 | 385 | 475 | 4680 |

| Dichloromethane | 8.93 | 1.424 | 390 | 510 | 5698 |

| Acetonitrile | 37.5 | 1.344 | 392 | 535 | 6480 |

| Ethanol | 24.5 | 1.361 | 388 | 520 | 6215 |

Experimental Protocol 2: Characterization of Solvatochromic Properties

This workflow outlines the systematic investigation of a compound's solvatochromic behavior.

Caption: Workflow for a solvatochromism study.

-

Materials: Spectroscopic grade solvents, Class A volumetric flasks, calibrated micropipettes, quartz cuvettes.

-

Instrumentation: Calibrated UV-Vis spectrophotometer and a spectrofluorometer.

-

Sample Preparation:

-

Prepare a concentrated stock solution (e.g., 1 mM) of the 5-amino-phthalimide derivative in a non-volatile solvent like dioxane.

-

In a series of volumetric flasks, add a small, identical aliquot of the stock solution.

-

Dilute each flask to the final volume with a different spectroscopic grade solvent, ensuring the final concentration is low enough to avoid inner filter effects (typically ~1-10 μM).

-

-

Spectral Acquisition:

-

For each solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum by exciting at or near the λ_abs. Record the emission maximum (λ_em).

-

-

Data Analysis:

-

Convert λ_abs and λ_em from nanometers to wavenumbers (cm⁻¹).

-

Calculate the Stokes shift for each solvent.

-

Plot the Stokes shift against a solvent polarity function (e.g., the orientation polarizability, Δf).

-

The slope of the resulting Lippert-Mataga plot is proportional to the square of the change in dipole moment (μe - μg)².

-

Fluorescence Quenching: Probing Molecular Interactions

Fluorescence quenching is the decrease in fluorescence intensity due to interactions with other chemical species, known as quenchers. This process is fundamental to the application of 5-amino-phthalimide derivatives as chemical sensors.[7][8] Quenching can occur through two primary mechanisms:

-

Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative decay. This process is temperature-dependent.[7]

-

Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state.[7]

Metal ions, such as Cu²⁺, are effective quenchers for many amino-functionalized fluorophores.[7] This makes 5-amino-phthalimide derivatives promising candidates for developing selective metal ion sensors.

Applications in Research and Drug Development

The unique physicochemical properties of 5-amino-phthalimide derivatives make them powerful tools for a variety of applications.

Fluorescent Probes

Their sensitivity to the local environment allows them to be used as probes to study the polarity of micro-environments, such as the interior of micelles, lipid bilayers, or protein binding sites.[8] By monitoring shifts in their fluorescence emission, one can gain insight into the characteristics of these nanoscale domains.

Scaffolds for Drug Design

The phthalimide core is a "privileged structure" in medicinal chemistry, found in drugs like thalidomide and lenalidomide.[1][2] The 5-amino group provides a convenient handle for further chemical modification, allowing for the creation of libraries of compounds for screening against various biological targets.[4] For example, derivatives have been investigated as soluble epoxide hydrolase (sEH) inhibitors, which have applications in treating hypertension and inflammation.[9] The inherent fluorescence of the core can also be exploited in mechanistic studies to track the localization of the drug within cells.

Caption: Role of 5-AP derivatives in drug discovery.

Conclusion

5-Amino-phthalimide derivatives represent a fascinating class of compounds where synthetic tractability, potent biological activity, and unique photophysical properties converge. Their strong, environment-sensitive fluorescence, governed by an intramolecular charge transfer mechanism, makes them invaluable as molecular probes. Furthermore, their role as a versatile scaffold continues to fuel the development of new therapeutic agents. A thorough understanding of their synthesis and physicochemical characteristics, as outlined in this guide, is essential for any scientist seeking to unlock their full potential in materials science, chemical biology, and drug discovery.

References

-

PrepChem.com. Synthesis of Step (a), Production of 5-Aminophthalide. Available from: [Link]

- CN1472202A - Preparation of 5-aminophthalimide. Google Patents.

-

Kiyani, H., & Maryam, H. (2017). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. HETEROCYCLES, 94(2), 276. Available from: [Link]

-

ResearchGate. General synthesis route for N-aminophthalimide derivatives. Available from: [Link]

-

ResearchGate. The synthesis of new aminophthalimide derivatives. Available from: [Link]

-

Laria, D., et al. (2002). Dynamic Solvation of Aminophthalimides in Solvent Mixtures. The Journal of Physical Chemistry A, 106(40), 9334-9341. Available from: [Link]

-

ResearchGate. Reaction mechanism for N-aminophthalimide derivatives synthesis. Available from: [Link]

-

Al-Ghamdi, A. A., et al. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Chemistry Central Journal, 17(1), 1-10. Available from: [Link]

-

da Silva, G. V. J., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(1), 14-30. Available from: [Link]

-

Mohammadi-Far, M., et al. (2020). Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. Archiv der Pharmazie, 353(10), e2000155. Available from: [Link]

-

Gierschner, J., et al. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules, 30(3), 745. Available from: [Link]

-

ResearchGate. 4-aminophthalimide derivatives as fluorescence probes. Available from: [Link]

-

Gierschner, J., et al. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules, 30(3), 745. Available from: [Link]

-

National Center for Biotechnology Information. N-Aminophthalimide. PubChem Compound Database. Available from: [Link]

-

Patil, M. K., et al. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry, 13(1), 8-19. Available from: [Link]

-

ResearchGate. Electrochromism of 5-substituted isophthalate derivatives (with the computed coordinates in the CIE chromaticity diagram). Available from: [Link]

-

Al-Warhi, T., et al. (2020). Synthesis of Phthalimide Imine Derivatives as a Potential Anticancer Agent. Journal of Chemistry, 2020, 3928204. Available from: [Link]

-

Muhammad, S., et al. (2021). Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. PLoS ONE, 16(8), e0256229. Available from: [Link]

-

İçli, S., et al. (1999). Fluorescence emission and quenching studies with naphthyl diimides. Journal of Photochemistry and Photobiology A: Chemistry, 127(1-3), 13-20. Available from: [Link]

-

Matczyszyn, K., et al. (2018). Plasmonic Molecular Nanohybrids—Spectral Dependence of Fluorescence Quenching. Nanomaterials, 8(11), 934. Available from: [Link]

-

Wang, Y., et al. (2021). A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging. RSC Advances, 11(15), 8683-8688. Available from: [Link]

-

Mustapha, A. N., et al. (2025). Naphthalimide dyes as fluorescent probes for emerging applications in medical diagnostics and therapeutics: a review. Discover Chemistry, 2, 346. Available from: [Link]

-

Veale, E. B., & Gunnlaugsson, T. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes. Coordination Chemistry Reviews, 429, 213628. Available from: [Link]

-

Yuzhakova, D. V., et al. (2023). Fluorescence Quenching of Carboxy-Substituted Phthalocyanines Conjugated with Nanoparticles under High Stoichiometric Ratios. International Journal of Molecular Sciences, 24(13), 10836. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid

An In-depth Technical Guide to the Biological Activity of 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid

Authored by a Senior Application Scientist

Preamble: Unveiling the Potential of a Phthalimide Scaffold

In the landscape of modern drug discovery, the repurposing and deep-dive analysis of existing chemical scaffolds often unlock unprecedented therapeutic potential. The compound this compound, with its characteristic phthalimide core, stands at a fascinating intersection of chemical synthesis and biological modulation. While primarily cataloged as a pharmaceutical intermediate for neurological and anti-inflammatory agents, its structural similarity to a class of groundbreaking drugs, the immunomodulatory imides (IMiDs), warrants a thorough investigation into its intrinsic biological activities.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical framework to explore the latent potential of this molecule. We will move beyond its role as a mere building block and delve into its probable mechanism of action, drawing parallels from its well-studied analogs, and propose a roadmap for its experimental validation.

Chemical Identity and Properties

A foundational understanding of the molecule is paramount before exploring its biological context.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10133-85-4 |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| Synonyms | (5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid |

The structure features a phthalimide ring system, a cornerstone of the IMiD class of drugs, with a crucial amino group at the 5-position and an acetic acid moiety attached to the nitrogen of the isoindoline-1,3-dione.[2] This arrangement of functional groups is not arbitrary and likely dictates its interaction with biological targets.

The Cereblon Connection: A Proposed Mechanism of Action

The most compelling hypothesis for the stems from its structural resemblance to thalidomide and its more potent analogs, lenalidomide and pomalidomide.[3][4] These molecules are renowned for their function as "molecular glues," modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][5] CRBN is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase, which is involved in the ubiquitination and subsequent proteasomal degradation of specific protein targets.[6]

The IMiDs bind to CRBN and alter its substrate specificity, leading to the recruitment and degradation of proteins that are not normally targeted by this E3 ligase.[5][6] This targeted protein degradation is the basis for their therapeutic effects in various cancers and inflammatory diseases.[3] Given that this compound possesses the critical phthalimide core, it is highly probable that it also functions as a CRBN ligand.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action, where the compound acts as a molecular glue to induce the degradation of a neosubstrate.

Caption: Hypothesized Cereblon-mediated protein degradation pathway.

Potential Biological Activities and Therapeutic Implications

Based on the proposed mechanism of action, this compound could exhibit a range of biological activities analogous to known IMiDs.

-

Immunomodulation: By targeting key lymphoid transcription factors like IKZF1 and IKZF3 for degradation, IMiDs exert potent immunomodulatory effects.[5] It is plausible that our compound of interest could similarly modulate immune cell function.

-

Anti-Angiogenic Effects: Thalidomide was famously rediscovered for its anti-angiogenic properties.[4] This activity is also linked to the CRBN-mediated degradation of specific pro-angiogenic factors.

-

Anti-Cancer Activity: The degradation of critical survival proteins in cancer cells is a hallmark of IMiD therapy, particularly in multiple myeloma.[3] The potential for this compound to induce degradation of oncoproteins should be explored.

-

Neuro-inflammation and Neurodegeneration: The compound's initial description as an intermediate for neurological drugs suggests that its potential effects on microglia activation and neuronal inflammation are worth investigating, possibly through CRBN-dependent or independent pathways.[1]

The presence of the acetic acid group also opens the door to its use as a functionalized cereblon ligand in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that link a target protein to an E3 ligase, inducing the target's degradation.[6][7] The carboxylic acid moiety provides a convenient handle for conjugation to a linker and a ligand for a protein of interest.

Experimental Protocols for Validation

To transition from hypothesis to evidence, a structured experimental approach is essential. The following protocols outline key experiments to elucidate the .

Cereblon Binding Affinity Assay

Objective: To determine if this compound directly binds to the Cereblon E3 ligase complex.

Methodology: Competitive Binding Assay using a Fluorescent Tracer

-

Reagents:

-

Recombinant human CRL4^CRBN^ complex.

-

A known fluorescently labeled CRBN ligand (e.g., a fluorescent derivative of thalidomide).

-

This compound.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 384-well plate, add the recombinant CRL4^CRBN^ complex at a fixed concentration.

-

Add the fluorescent tracer at a concentration close to its Kd.

-

Add the serially diluted test compound.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization or anisotropy.

-

-

Data Analysis:

-

A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test compound.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vitro Protein Degradation Assay

Objective: To assess the ability of the compound to induce the degradation of known IMiD neosubstrates (e.g., IKZF1, IKZF3, GSPT1).

Methodology: Western Blotting

-

Cell Culture:

-

Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells, HEK293T cells).

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., pomalidomide).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against IKZF1, IKZF3, GSPT1, and a loading control (e.g., GAPDH, β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify band intensities and normalize to the loading control.

-

Determine the DC₅₀ (concentration for 50% degradation) for each target protein.

-

Experimental Workflow Diagram

Caption: Workflow for validating the biological activity of the compound.

Concluding Remarks and Future Directions

The structural attributes of this compound strongly suggest its potential as a modulator of the Cereblon E3 ligase complex. This technical guide provides a scientifically grounded framework for investigating this hypothesis, from initial target engagement studies to cellular protein degradation assays. Confirmation of its activity as a "molecular glue" would not only reclassify this compound from a mere intermediate to a valuable research tool and potential therapeutic agent but also pave the way for its application in the rapidly evolving field of targeted protein degradation. Future studies should focus on identifying its unique neosubstrate profile, evaluating its efficacy in disease-relevant models, and exploring its potential for incorporation into novel PROTAC designs.

References

-

MySkinRecipes. This compound. [Link]

-

AxisPharm. Pomalidomide-PEG2-acetic acid. [Link]

-

Wikipedia. Cereblon E3 ligase modulator. [Link]

-

Shao, J., et al. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. [Link]

-

Encyclopedia.pub. Development of Analogs of Thalidomide. [Link]

-

TheMarker. Pomalidomide. [Link]

-

PubMed. Amino-substituted Thalidomide Analogs: Potent Inhibitors of TNF-alpha Production. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - CAS:10133-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Mechanism of Action of Pomalidomide

Executive Summary

While the compound name 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid identifies a chemical intermediate with limited publicly available data on its biological mechanism, its core structure—an amino-substituted dioxoisoindoline—is the defining feature of the highly significant class of Immunomodulatory Imide Drugs (IMiDs®). This guide focuses on the archetypal and potent member of this class, Pomalidomide , whose mechanism of action is extensively characterized and clinically pivotal. Pomalidomide functions as a "molecular glue," uniquely redirecting the cellular protein degradation machinery to eliminate specific target proteins, resulting in a cascade of potent anti-neoplastic, immunomodulatory, and anti-angiogenic effects. This document provides a detailed exploration of this mechanism, from its primary molecular interaction to its pleiotropic downstream consequences, supplemented with validated experimental protocols and workflows.

The Primary Target: Cereblon and the CRL4^CRBN E3 Ubiquitin Ligase Complex

The therapeutic activities of Pomalidomide are initiated by its direct binding to the protein Cereblon (CRBN).[1][2] CRBN serves as a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN).[3][4][5] In its native state, this complex tags specific cellular proteins with ubiquitin, marking them for destruction by the proteasome.

Pomalidomide does not inhibit this complex. Instead, it functions as a potent molecular glue modulator .[6][7] By binding to a specific pocket within CRBN, Pomalidomide alters the surface of the ligase complex, inducing a conformational change that creates a novel binding interface. This new interface has a high affinity for proteins that are not normally recognized by CRL4^CRBN. These newly recruited proteins are termed "neosubstrates."[1][][9]

Neosubstrate Recruitment and Degradation: The Central Mechanistic Event

The cornerstone of Pomalidomide's mechanism is the recruitment and subsequent degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3) .[3][4][9] These zinc finger proteins are critical for the development and maturation of B-cells and are essential for the survival and proliferation of multiple myeloma cells.

Upon Pomalidomide binding to CRBN, Ikaros and Aiolos are recruited to the CRL4^CRBN complex, where they are polyubiquitinated and rapidly degraded by the 26S proteasome.[3][4][][10] This targeted protein degradation is the central event that triggers the diverse downstream therapeutic effects of the drug.

Figure 1: Pomalidomide-Mediated Protein Degradation. Pomalidomide acts as a molecular glue, binding to CRBN to recruit neosubstrates Ikaros and Aiolos to the CRL4^CRBN E3 ligase for ubiquitination and proteasomal degradation.

Pleiotropic Therapeutic Outcomes

The degradation of Ikaros and Aiolos unleashes a powerful, multifaceted therapeutic response.

Direct Anti-Myeloma Cytotoxicity

Ikaros and Aiolos are critical for the expression of transcription factors essential for myeloma cell survival, notably Interferon Regulatory Factor 4 (IRF4) and c-Myc .[] The degradation of Ikaros and Aiolos leads to the rapid downregulation of IRF4 and Myc, which in turn triggers cell cycle arrest and apoptosis (programmed cell death) in malignant plasma cells.[1][][11] This direct cytotoxic effect is a primary contributor to Pomalidomide's efficacy in treating multiple myeloma.

Potent Immunomodulation

In addition to their role in myeloma cells, Ikaros and Aiolos function as transcriptional repressors within T-cells. Specifically, they suppress the expression of Interleukin-2 (IL-2) , a cytokine vital for lymphocyte activation and proliferation.[3][4]

Pomalidomide-mediated degradation of these repressors in T-cells leads to:

-

Enhanced IL-2 Production: This results in robust co-stimulation of T-cells.[1][3][4][12]

-

Increased T-cell and NK-cell Proliferation: The activated immune cells expand in number and enhance their cytotoxic capabilities.[1][][13]

-

Augmented Anti-Tumor Immunity: Activated T-cells and Natural Killer (NK) cells are better able to recognize and eliminate myeloma cells.[13][14][15]

-

Cytokine Profile Modulation: Pomalidomide also inhibits the production of pro-inflammatory and pro-myeloma cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-6.[2][][13]

Figure 2: Immunomodulatory Signaling Cascade. By degrading transcriptional repressors in T-cells, Pomalidomide boosts IL-2 production, leading to enhanced immune cell activation and anti-tumor cytotoxicity.

Anti-Angiogenic Effects

Tumor growth is highly dependent on angiogenesis, the formation of new blood vessels to supply nutrients and oxygen. Pomalidomide exerts potent anti-angiogenic effects by inhibiting key signaling pathways.[1][][16][17] It has been shown to suppress the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) from both myeloma and stromal cells.[1][] This effectively starves the tumor, impeding its growth and proliferation. Interestingly, some evidence suggests this anti-angiogenic activity may be mediated through a CRBN-independent mechanism, highlighting the compound's complexity.[18]

Experimental Validation & Protocols

The mechanistic claims described above are supported by a wealth of experimental data. Below are representative protocols for validating the core tenets of Pomalidomide's action.

Protocol: Western Blot for Ikaros/Aiolos Degradation

This protocol is designed to confirm the CRBN-dependent degradation of Ikaros and Aiolos in a relevant cell line (e.g., MM.1S multiple myeloma cells).

Objective: To visualize the reduction in Ikaros and Aiolos protein levels following Pomalidomide treatment.

Methodology:

-

Cell Culture & Treatment: Culture MM.1S cells to a density of 0.5 x 10^6 cells/mL. Treat cells with either DMSO (vehicle control) or Pomalidomide (e.g., 1 µM) for a time course (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-Actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager. The expected result is a time-dependent decrease in the intensity of the Ikaros and Aiolos bands in the Pomalidomide-treated samples relative to the loading control.

Figure 3: Experimental Workflow for Western Blot Analysis. A step-by-step process to quantify the Pomalidomide-induced degradation of target proteins.

Quantitative Data Summary

Pomalidomide is a third-generation IMiD, demonstrating significantly higher potency than its predecessors, thalidomide and lenalidomide.

| Parameter | Pomalidomide | Lenalidomide | Thalidomide | Reference |

| Relative Potency (T-cell co-stimulation) | ~100-1000x | ~100-1000x | 1x | [6] |

| Relative Potency (Anti-Myeloma) | More Potent | Potent | Less Potent | [2][] |

| TNF-α Inhibition (IC50 in PBMCs) | ~13 nM | - | - | [11] |

| Binding Affinity to CRBN | Higher | Higher | Lower | [2] |

Conclusion

The mechanism of action of Pomalidomide is a paradigm of targeted protein degradation. It is not an enzyme inhibitor but a sophisticated molecular modulator that co-opts the cell's own ubiquitin-proteasome system. By binding to Cereblon, Pomalidomide effectively "reprograms" the CRL4^CRBN E3 ligase to recognize and destroy the key lymphoid transcription factors Ikaros and Aiolos. This single upstream event triggers a cascade of clinically beneficial outcomes, including direct tumor cell death, powerful immune system activation, and inhibition of tumor-supporting angiogenesis. This multifaceted mechanism makes Pomalidomide a cornerstone therapy for relapsed and refractory multiple myeloma and a foundational tool in the development of novel protein-degrading therapeutics.

References

- D'Amato, R. J. (2012). Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models.

- BOC Sciences.

- Patsnap Synapse. (2024).

- International Myeloma Foundation. Pomalyst (Pomalidomide) for Multiple Myeloma.

- Görgün, G., et al. (2015). Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. Blood.

- Bjorklund, C. C., et al. (2015). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma.

- Rychak, E., & Mendy D., et al. (2013). Pomalidomide: new immunomodulatory agent with potent antiproliferative effects.

- R Discovery. What are the molecular and cellular mechanisms involved in the action of Pomalidomide?

- Garai, A., et al. (2024). Role of cereblon in the ocular anti-angiogenic activity of Pomalidomide.

- Dimopoulos, M. A., et al. (2013). Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma.

- Lacy, M. Q.

- Lacy, M. Q., & Hayman, S. R., et al. (2013). Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. Leukemia & Lymphoma.

- Krönke, J., & Udeshi, N. D., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.).

- Krönke, J., & Udeshi, N. D., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.).

- Pascoe, R. D., et al. (2025). Targeting Ikaros and Aiolos with pomalidomide fails to reactivate or induce apoptosis of the latent HIV reservoir. Journal of Virology.

- National Cancer Institute. (2013). Pomalidomide for Multiple Myeloma.

- ResearchGate.

- Wikipedia.

- Pascoe, R. D., et al. (2025).

- Selleck Chemicals. E3 Ligase Inhibitor Review.

- MedChemExpress.

- Krönke, J., & Udeshi, N. D., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN.

Sources

- 1. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. ashpublications.org [ashpublications.org]

- 13. myeloma.org [myeloma.org]

- 14. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]

- 16. Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid for Cereblon Binding

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid, a key molecule for engaging the E3 ubiquitin ligase Cereblon (CRBN). This document delves into the core principles of its interaction with Cereblon, detailed methodologies for characterizing this binding, and its pivotal role in the development of targeted protein degradation technologies like Proteolysis Targeting Chimeras (PROTACs).

Introduction: Cereblon as a Key Player in Targeted Protein Degradation

Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This complex plays a crucial role in the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The CRL4^CRBN^ complex specifically tags substrate proteins with ubiquitin, marking them for degradation by the proteasome.[]

The therapeutic potential of Cereblon was unveiled through studies of immunomodulatory imide drugs (IMiDs) like thalidomide and its more potent analogs, lenalidomide and pomalidomide.[1] These molecules act as "molecular glues," binding to Cereblon and altering its substrate specificity.[4] This redirection of the E3 ligase machinery towards new proteins, or "neosubstrates," leads to their ubiquitination and degradation.[1] This mechanism is the foundation for the anti-myeloma activity of these drugs, which induce the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] The discovery of this mechanism has paved the way for the rational design of heterobifunctional molecules, such as PROTACs, that leverage Cereblon's activity to degrade specific proteins of interest.[]

The Ligand in Focus: this compound

The molecule at the core of this guide is This compound (CAS No. 10133-85-4).[6][7] This compound is a derivative of pomalidomide, a well-established high-affinity ligand for Cereblon. The key structural features of this molecule include the phthalimide core, which is essential for Cereblon binding, and an acetic acid group. This carboxylic acid moiety provides a versatile attachment point for linkers, making it a valuable building block in the synthesis of PROTACs.[8][9] By tethering this Cereblon-binding motif to a ligand for a target protein, researchers can create a PROTAC that induces the degradation of that specific protein.[10]

The Binding Interaction: Mechanism and Affinity

The binding of pomalidomide and its derivatives to Cereblon occurs within a hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of the protein.[][11] This interaction is primarily driven by hydrogen bonds and hydrophobic interactions. The glutarimide ring of the ligand is crucial for this binding. Upon binding, the ligand induces a conformational change in Cereblon, which facilitates the recruitment of neosubstrates.[]

The affinity of pomalidomide derivatives for Cereblon is a critical parameter for their efficacy in protein degradation. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Pomalidomide itself exhibits a strong binding affinity for Cereblon, with reported IC50 values in the low micromolar to nanomolar range.[1][12]

Quantitative Binding Data for Pomalidomide and Related Derivatives to Cereblon

| Compound | Binding Assay | Reported Affinity (K_d_ or IC_50_) | Reference |

| Pomalidomide | Competitive Binding | IC_50_ ≈ 2 µM | [13] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | K_d_ = 12.5 µM | [11] |

| Pomalidomide | Fluorescence-based Competition | K_i_ = 156.60 nM | [12] |

| Lenalidomide | Competitive Binding | IC_50_ ≈ 1-2 µM | [13] |

| Lenalidomide | Fluorescence-based Competition | K_i_ = 177.80 nM | [12] |

| Thalidomide | Fluorescence-based Competition | K_i_ = 249.20 nM | [12] |

Note: Binding affinities can vary depending on the specific assay conditions, protein constructs, and buffer systems used.

Experimental Characterization of Cereblon Binding

Accurate and robust characterization of the binding between small molecules and Cereblon is paramount for the development of effective protein degraders. Several biophysical techniques can be employed for this purpose, with Isothermal Titration Calorimetry (ITC) being a gold-standard method for providing a complete thermodynamic profile of the interaction.

In-Depth Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[14]

Principle: A solution of the ligand (e.g., this compound) is titrated in small aliquots into a solution of the protein (Cereblon, typically in a complex with DDB1) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein to generate a binding isotherm.[15]

Detailed Step-by-Step Methodology:

-

Protein and Ligand Preparation:

-

Express and purify recombinant human Cereblon, often in a complex with DDB1 (CRBN-DDB1), to ensure stability and functionality. High purity (>95%) is essential.

-

Synthesize or procure this compound of high purity.

-

Crucial Step: Thoroughly dialyze both the protein and the ligand against the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) to minimize buffer mismatch, which can generate significant heats of dilution and obscure the true binding signal.[16]

-

-

Concentration Determination:

-

Accurately determine the concentrations of both the protein and ligand solutions. For proteins, UV absorbance at 280 nm using the calculated extinction coefficient is standard. For the small molecule, a calibrated standard curve with a known concentration series is recommended. Precise concentration determination is critical for accurate stoichiometry and affinity calculations.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe with the dialysis buffer to remove any contaminants.

-

Load the CRBN-DDB1 solution into the sample cell (typically 10-50 µM).

-

Load the this compound solution into the injection syringe (typically 10-20 times the protein concentration).[17]

-

-

Titration Experiment:

-

Set the experimental temperature (e.g., 25 °C).

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Control Experiments:

-

To account for the heat of dilution, perform a control experiment by titrating the ligand solution into the buffer alone. The data from this control is subtracted from the protein-ligand titration data.

-

-

Data Analysis:

-

Integrate the raw ITC data (power versus time) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[18]

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Application in PROTAC Development: A Catalyst for Degradation

The primary application of this compound is as a foundational building block for the synthesis of PROTACs.[8] Its acetic acid group provides a convenient handle for attaching a chemical linker, which in turn is connected to a ligand for a specific protein of interest (POI).

The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the CRL4^CRBN^ E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the target protein from the cell. The PROTAC itself is not degraded and can participate in multiple catalytic cycles of degradation.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound represents a critical tool in the arsenal of researchers and drug developers working on targeted protein degradation. Its high-affinity binding to Cereblon, coupled with its synthetic tractability, makes it an ideal starting point for the creation of potent and selective PROTACs. A thorough understanding of its binding mechanism and the application of rigorous biophysical characterization techniques, such as Isothermal Titration Calorimetry, are essential for the successful development of novel therapeutics based on this powerful modality.

References

-

Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

-

Protein Ligand Interactions Using Surface Plasmon Resonance. Springer Link. [Link]

-

NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon. of DSpace. [Link]

-

Dot Language (graph based diagrams). Medium. [Link]

-

Drawing graphs with dot. MIT. [Link]

-

Small Molecule Induced Protein Complexes: Gluing the Pieces Together. ZoBio - Drug Discovery Technology. [Link]

-

Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central. [Link]

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. PMC. [Link]

-

DOT Language. Graphviz. [Link]

-

DOT language for graph. Jack Q @ GitHub. [Link]

-

Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. PMC - PubMed Central. [Link]

-

8D81: Cereblon~DDB1 bound to Pomalidomide. RCSB PDB. [Link]

-

Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... ResearchGate. [Link]

-

Guide to Running an SPR Experiment. University of Texas at Austin. [Link]

-

SPR (Biacore) Protocols. Gifford Bioscience. [Link]

-

Isothermal titration calorimetry. Nature. [Link]

-

How to process the protein and ligand Isothermal Titration Calorimetry (ITC)? ResearchGate. [Link]

-

Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

-

This compound. MySkinRecipes. [Link]

-

Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

-

Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

-

CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. PMC. [Link]

Sources

- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 10133-85-4 | this compound - Synblock [synblock.com]

- 6. This compound - CAS:10133-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]

- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. zaguan.unizar.es [zaguan.unizar.es]

- 15. researchgate.net [researchgate.net]

- 16. tainstruments.com [tainstruments.com]

- 17. echemi.com [echemi.com]

- 18. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Discovery of Novel Phthalimide-Based E3 Ligase Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: The Phthalimide Legacy: From Tragedy to Targeted Therapeutics

The story of phthalimide-based ligands is a powerful narrative of scientific serendipity and redemption. Initially introduced as the sedative thalidomide, its tragic teratogenic effects led to its withdrawal.[1] Decades later, research uncovered its potent anti-inflammatory and immunomodulatory properties, ultimately revealing that its mechanism of action was not traditional inhibition, but a novel hijacking of the cellular protein disposal system.[2][3] This discovery laid the groundwork for one of the most exciting new therapeutic modalities: Targeted Protein Degradation (TPD).

At the heart of this mechanism is Cereblon (CRBN) , a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5] Phthalimide-containing molecules, now known as Immunomodulatory imide Drugs (IMiDs), act as "molecular glues."[1][3] They bind to a specific pocket in CRBN, subtly remodeling its surface.[2] This altered surface creates a new binding interface, enabling the E3 ligase to recognize and bind proteins it normally wouldn't, known as "neosubstrates."[4][6] This induced proximity leads to the ubiquitination of the neosubstrate, marking it for destruction by the 26S proteasome.[2][7]

This fundamental principle is now exploited in two major strategies:

-

Molecular Glues: These are small, monovalent molecules (like thalidomide and its analogs lenalidomide and pomalidomide) that induce the degradation of specific neosubstrates, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma.[3][8]

-

PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that use a phthalimide-based ligand to recruit CRBN on one end, a linker in the middle, and a ligand for a specific Protein of Interest (POI) on the other end.[9][10] This rationally designed approach allows for the targeted degradation of virtually any protein for which a binder can be developed, dramatically expanding the "druggable" proteome.[11][]

The discovery of novel phthalimide-based ligands is therefore a critical endeavor, aiming to improve potency, expand the scope of degradable targets, and enhance selectivity to avoid undesired off-target effects.[13][14][15]

Part 2: The Discovery Engine: A Workflow for Novel Ligand Identification

The discovery of new phthalimide-based CRBN ligands is a multi-stage process that integrates rational design, chemical synthesis, and a cascade of rigorous biophysical and cellular assays. The goal is to identify compounds that not only bind to CRBN with high affinity but also form a productive ternary complex (E3-Ligand-Target) that leads to efficient and selective protein degradation.[11]

Ligand Design and Synthesis Strategies

The starting point for novel ligand discovery often involves modifications to the foundational thalidomide scaffold. Key strategies include:

-

Derivatization: Synthesizing analogs of known IMiDs like lenalidomide and pomalidomide. Modifications often focus on the phthalimide ring to alter neosubstrate specificity or on the glutarimide ring to improve binding affinity.[][16]

-

Scaffold Hopping: Replacing the phthalimide or glutarimide core with entirely new chemical scaffolds that maintain the key hydrogen bonding interactions within CRBN's binding pocket.[14] This can improve physicochemical properties and patentability.

-

Fragment-Based Lead Discovery (FBLD): Screening libraries of small chemical fragments to identify novel, low-affinity binders that can be grown or linked together to create more potent ligands.[17]

Chemical synthesis typically involves standard organic chemistry techniques, such as the condensation of phthalic anhydrides with 3-aminopiperidine-2,6-dione derivatives or multi-step syntheses for more complex scaffolds.[16][18][19]

Part 3: Biophysical Characterization: Quantifying the Ligand-E3 Interaction

Before assessing a ligand's ability to induce degradation, it is crucial to confirm and quantify its direct binding to CRBN. This step provides essential data on affinity, thermodynamics, and kinetics, which are critical for structure-activity relationship (SAR) studies.

Quantitative Binding Data

The affinity of a ligand for CRBN is a key determinant of its potential efficacy. High affinity is often, but not always, correlated with potent degradation. Below is a summary of representative binding affinities for established phthalimide-based ligands.

| Compound | Binding Assay | Target Protein Construct | Reported Affinity (Kd or IC50) |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | Cereblon (CRBN) | ~250 nM (Kd)[20] |

| Thalidomide | FRET-based assay | Cereblon (CRBN) | 7.8 µM (IC50)[20] |

| Lenalidomide | Various | Cereblon (CRBN) | Potent binder, specific values vary[5][20] |

| Pomalidomide | Various | Cereblon (CRBN) | Potent binder, specific values vary[5][20] |

Note: Affinity values can vary significantly based on the specific assay conditions, buffer components, and the protein construct used (e.g., full-length vs. truncated).[20][21]

Detailed Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique for measuring real-time binding kinetics (association and dissociation rates) and affinity.

Expertise & Experience: The choice of an appropriate CRBN construct is critical. While full-length CRBN co-expressed with its binding partner DDB1 is ideal, truncated and engineered constructs like CRBN^midi^ that express well in E. coli can offer higher throughput for structural and biophysical studies.[21][22]

Trustworthiness (Self-Validating System):

-

Positive Control: A known CRBN binder (e.g., lenalidomide).

-

Negative Control: A structurally similar but inactive compound.

-

Reference Channel: An empty flow cell or one with an irrelevant immobilized protein to subtract non-specific binding and bulk refractive index changes.

Step-by-Step Methodology:

-

Chip Preparation: Covalently immobilize recombinant CRBN/DDB1 complex onto a CM5 sensor chip surface via amine coupling chemistry to a target density of ~8000-10000 Response Units (RUs).

-

Analyte Preparation: Prepare a serial dilution series of the novel phthalimide ligand in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Concentrations should bracket the expected Kd (e.g., from 10 µM down to 1 nM).

-

Binding Measurement:

-

Inject the analyte dilutions over the CRBN and reference flow cells for a set association time (e.g., 120 seconds).

-

Follow with an injection of running buffer to monitor the dissociation phase (e.g., 300 seconds).

-

-

Regeneration: Inject a pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip bound analyte and prepare the surface for the next cycle.

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

-

Globally fit the kinetic data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Part 4: Cellular and Biochemical Function: Proving Degradation

Confirming that a ligand binds to CRBN is only the first step. The ultimate goal is to demonstrate that this binding leads to the ubiquitination and subsequent degradation of a target protein.

The Mechanism of PROTAC-Mediated Degradation

The core function of a phthalimide-based PROTAC is to induce the formation of a ternary complex, which acts as the platform for ubiquitination.

Detailed Protocol: Western Blot for Target Protein Degradation

The Western blot is the traditional, workhorse assay for directly measuring the reduction in cellular protein levels.

Expertise & Experience: It is crucial to determine the optimal treatment time and concentration for degradation. A time-course (e.g., 2, 4, 8, 16, 24 hours) and a dose-response experiment (e.g., 1 µM to 1 nM) should be performed to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[9]

Trustworthiness (Self-Validating System):

-

Positive Control: A known degrader for the target of interest.

-

Negative Controls:

-

Vehicle control (e.g., DMSO).

-

A PROTAC with an inactive E3 ligase ligand or an inactive target ligand.

-

-

Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH, β-Actin) is essential to ensure equal protein loading across lanes.

Step-by-Step Methodology:

-

Cell Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat cells with a serial dilution of the novel PROTAC or molecular glue for a predetermined time (e.g., 18 hours).

-

Cell Lysis: Wash cells with cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Plot the normalized values against the compound concentration to calculate DC₅₀ and Dₘₐₓ.

Detailed Protocol: Global Proteomics for Selectivity Profiling